

# An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine

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## Compound of Interest

Compound Name: 3-Bromo-2-isopropoxypyridine

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## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2-isopropoxypyridine**, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its potential reactivity, particularly in cross-coupling reactions relevant to drug discovery. Due to the limited availability of direct experimental data, this guide leverages information from closely related analogs to provide a thorough and practical resource for researchers.

## Chemical Structure and Properties

**3-Bromo-2-isopropoxypyridine** is a substituted pyridine ring bearing a bromine atom at the 3-position and an isopropoxy group at the 2-position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical and Spectroscopic Data for **3-Bromo-2-isopropoxypyridine**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO	PubChem[1]
Molecular Weight	216.07 g/mol	PubChem[1]
Canonical SMILES	CC(C)OC1=NC=CC=C1Br	PubChem[1]
InChIKey	UHQQSDAMSSVOQU-UHFFFAOYSA-N	PubChem[1]
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred
Boiling Point	No data available	Inferred
Melting Point	No data available	
Solubility	No data available (expected to be soluble in common organic solvents)	
Predicted <sup>1</sup> H-NMR	Signals expected for the isopropoxy group (a septet and a doublet) and three aromatic protons on the pyridine ring.	Inferred from related structures
Predicted <sup>13</sup> C-NMR	Signals expected for the isopropyl group carbons and five distinct signals for the pyridine ring carbons.	Inferred from related structures
Predicted IR Spectrum	Characteristic peaks for C-H (aliphatic and aromatic), C-O (ether), and C-N stretching, as well as C-Br stretching.	Inferred from related structures
Mass Spectrometry (Predicted)	[M+H] <sup>+</sup> : 216.0019, [M+Na] <sup>+</sup> : 237.9838	PubChem[1]

## Synthesis of 3-Bromo-2-isopropoxypyridine

A common and effective method for the synthesis of **3-Bromo-2-isopropoxy pyridine** is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-bromo-2-hydroxypyridine with an isopropyl halide in the presence of a base.

## Experimental Protocol: Williamson Ether Synthesis

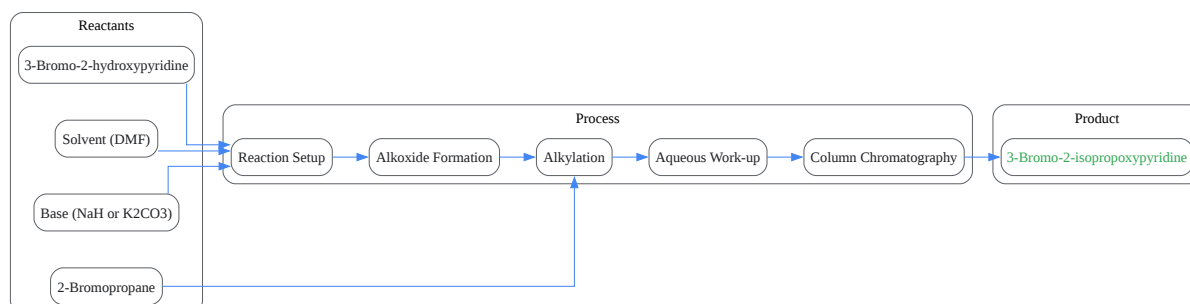
Materials:

- 3-Bromo-2-hydroxypyridine
- 2-Bromopropane (or 2-iodopropane)
- Sodium hydride (NaH) or Potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure:

- **Reaction Setup:** To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-hydroxypyridine (1.0 equivalent).
- **Solvent Addition:** Add anhydrous DMF or acetonitrile to dissolve the starting material.
- **Base Addition:** Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. If using potassium carbonate, it can be added directly with the starting material.
- **Alkoxide Formation:** Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
- **Alkylating Agent Addition:** Slowly add 2-bromopropane (1.2 equivalents) to the reaction mixture.

- Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Quench the reaction by the slow addition of water.
  - Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
  - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **3-Bromo-2-isopropoxypyridine**.



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Caption: Workflow for the synthesis of **3-Bromo-2-isopropoxyppyridine** via Williamson ether synthesis.

## Reactivity and Applications in Drug Development

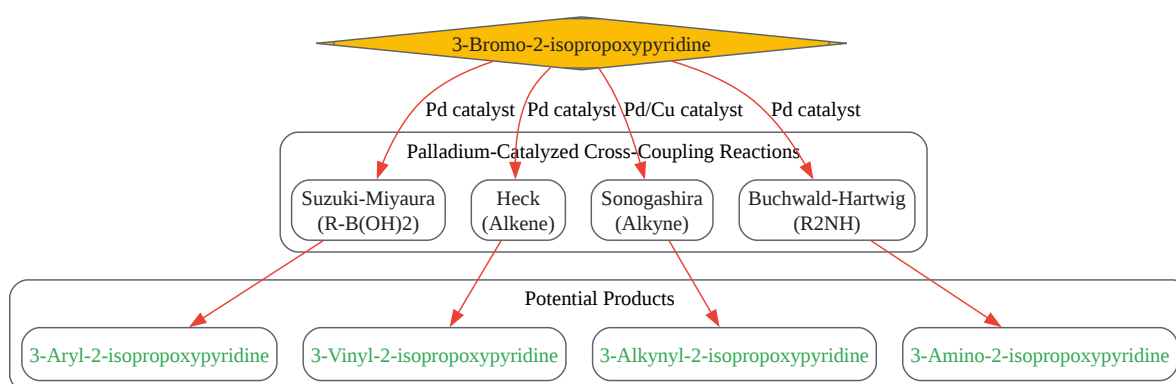
The chemical reactivity of **3-Bromo-2-isopropoxyppyridine** is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine structures.
- Heck Coupling: Reaction with alkenes to introduce a vinyl group.
- Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.
- Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyridine derivatives.
- Stille Coupling: Reaction with organostannanes.

The 2-isopropoxy group can influence the reactivity of the C-Br bond through steric and electronic effects. It may also serve as a coordinating group for the metal catalyst, potentially influencing the regioselectivity and efficiency of the reaction.



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Caption: Potential cross-coupling reactions of **3-Bromo-2-isopropoxypyridine**.

## Role in Drug Discovery

The pyridine scaffold is a common motif in many approved drugs. The ability to functionalize the 3-position of the 2-alkoxypyridine core through the reactions described above makes **3-Bromo-2-isopropoxypyridine** a valuable intermediate for generating libraries of novel compounds for lead discovery and optimization. The isopropoxy group can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.

## Safety and Handling

As with any chemical reagent, **3-Bromo-2-isopropoxypyridine** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-Bromo-2-isopropoxypyridine** is a versatile building block with significant potential in organic synthesis and drug development. Its utility stems from the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis and application based on established chemical principles and data from closely related analogs.

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## References

- 1. community.wvu.edu [community.wvu.edu]
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